molecular formula C10H14O B14290202 (2,2-Dimethylspiro[2.4]hepta-4,6-dien-1-yl)methanol CAS No. 126899-48-7

(2,2-Dimethylspiro[2.4]hepta-4,6-dien-1-yl)methanol

Cat. No.: B14290202
CAS No.: 126899-48-7
M. Wt: 150.22 g/mol
InChI Key: OIWFEDWZNZFNPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2-Dimethylspiro[24]hepta-4,6-dien-1-yl)methanol is a chemical compound with the molecular formula C10H14O It is characterized by a spiro structure, which includes a three-membered ring fused to a five-membered ring, and a hydroxyl group attached to the spiro carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethylspiro[2.4]hepta-4,6-dien-1-yl)methanol typically involves the nucleophilic addition of carbanions to Michael acceptors. One common method includes the alkylation and cycloalkylation of intermediate cyclopentadienyl anions . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired spiro compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up with appropriate modifications to optimize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethylspiro[2.4]hepta-4,6-dien-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The spiro structure allows for nucleophilic substitution reactions, particularly at the spiro carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted spiro compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

(2,2-Dimethylspiro[2.4]hepta-4,6-dien-1-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and as a model compound for studying spirocyclic chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of (2,2-Dimethylspiro[2.4]hepta-4,6-dien-1-yl)methanol involves its interaction with molecular targets through its hydroxyl group and spiro structure. The hydroxyl group can form hydrogen bonds with various biological molecules, while the spiro structure provides steric hindrance that can influence binding affinity and specificity. The compound may interact with enzymes, receptors, and other proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.4]hepta-4,6-diene-1-methanol: Similar structure but lacks the dimethyl groups.

    Spiro[2.4]hepta-4,6-dien-1-ylamine: Contains an amine group instead of a hydroxyl group.

    Spiro[2.4]hepta-4,6-dien-1-ylmethane: Lacks the hydroxyl group entirely.

Uniqueness

(2,2-Dimethylspiro[2.4]hepta-4,6-dien-1-yl)methanol is unique due to the presence of the dimethyl groups, which provide additional steric bulk and influence the compound’s reactivity and interactions. This makes it distinct from other spiro compounds and valuable for specific applications in research and industry.

Properties

CAS No.

126899-48-7

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(2,2-dimethylspiro[2.4]hepta-4,6-dien-1-yl)methanol

InChI

InChI=1S/C10H14O/c1-9(2)8(7-11)10(9)5-3-4-6-10/h3-6,8,11H,7H2,1-2H3

InChI Key

OIWFEDWZNZFNPL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C12C=CC=C2)CO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.